molecular formula C5H11NO2 B13580276 1-Amino-4-methoxybutan-2-one

1-Amino-4-methoxybutan-2-one

Katalognummer: B13580276
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: AQCDTPHANFLPSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-methoxybutan-2-one is an organic compound with the molecular formula C5H11NO2. This compound features an amino group, a methoxy group, and a ketone functional group, making it a versatile molecule in organic synthesis and various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-4-methoxybutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 4-methoxy-2-butanone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the ketone being converted to the corresponding amine.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation. This method employs a catalyst such as Raney nickel and hydrogen gas to reduce the corresponding nitrile or oxime to the desired amine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-4-methoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-amino-4-methoxybutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Amino-4-methoxybutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism of action of 1-amino-4-methoxybutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy and ketone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

    4-Methoxy-2-butanone: Lacks the amino group, making it less versatile in certain reactions.

    1-Amino-2-butanone: Lacks the methoxy group, affecting its reactivity and applications.

    1-Amino-4-methoxybutan-2-ol: The reduced form of 1-amino-4-methoxybutan-2-one, with different chemical properties.

Uniqueness: this compound is unique due to the presence of both an amino group and a methoxy group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C5H11NO2

Molekulargewicht

117.15 g/mol

IUPAC-Name

1-amino-4-methoxybutan-2-one

InChI

InChI=1S/C5H11NO2/c1-8-3-2-5(7)4-6/h2-4,6H2,1H3

InChI-Schlüssel

AQCDTPHANFLPSO-UHFFFAOYSA-N

Kanonische SMILES

COCCC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.